molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3

2-[(Trifluoromethyl)sulfanyl]propanoic acid

Cat. No. B1355006
CAS RN: 63471-78-3
M. Wt: 174.14 g/mol
InChI Key: ZGFPYJPXOSZWPH-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]propanoic acid, commonly known as TFMPA, is a chemical compound with the molecular formula C4H5F3O2S. It is a white crystalline solid that is soluble in water and organic solvents. TFMPA is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

1. Polymerization Applications

2-[(Trifluoromethyl)sulfanyl]propanoic acid has been reported to play a role in the field of polymerization. For instance, it has been identified as a by-product in the synthesis of a dithioester RAFT agent, highlighting its potential involvement in controlled free radical polymerization processes (Laschewsky et al., 2007). Another study focused on reversible addition−fragmentation chain transfer (RAFT) emulsion polymerization of styrene, where a derivative of 2-[(trifluoromethyl)sulfanyl]propanoic acid was used as a mediator (Luo et al., 2011).

2. Synthetic Chemistry

The compound has also been involved in various synthetic chemistry applications. For example, it has been used in the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, a potential antileukotrienic agent (Jampílek et al., 2004). Additionally, its role in the synthesis of optically active 1,4-Thiazane-3-carboxylic acid via optical resolution was also highlighted (Shiraiwa et al., 1998).

3. Catalysis

In the field of catalysis, a study explored sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showcasing its potential as an effective and sustainable catalyst (Tayebi et al., 2011). Another research demonstrated its use in the acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).

4. Biological Activity

Research has also delved into its biological aspects. For instance, 2-Amino-3-(purin-9-yl)propanoic acids, substituted by a sulfanyl group, were synthesized and tested for immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

5. Organic Synthesis

In organic synthesis, the compound has been utilized in constructing trifluoromethyl-containing bridged heterocycles, demonstrating its role in producing complex organic structures (Jiang & Zhu, 2008).

properties

IUPAC Name

2-(trifluoromethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFPYJPXOSZWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511052
Record name 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Trifluoromethyl)sulfanyl]propanoic acid

CAS RN

63471-78-3
Record name 2-[(Trifluoromethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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